molecular formula C10H8N2S2 B3029353 p-Xylylene Dithiocyanate CAS No. 62855-80-5

p-Xylylene Dithiocyanate

Cat. No. B3029353
CAS RN: 62855-80-5
M. Wt: 220.3 g/mol
InChI Key: ZMFLUYPLYCZQDR-UHFFFAOYSA-N
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Description

P-Xylylene Dithiocyanate (p-XDT) is a dithiocyanate compound that is used in a variety of scientific applications. It is a colorless, flammable liquid with a strong odor and is soluble in most organic solvents. It is used as a reagent in organic synthesis and as an intermediate in the production of polymers, dyes, and pharmaceuticals. It is also used in the production of rubber, plastics, and other polymers.

Scientific Research Applications

  • Biointerface Engineering with Vapor-Based Reactive Polymers Functionalized poly(p-xylylenes), which can be synthesized through chemical vapor deposition (CVD) polymerization, represent a significant class of reactive polymers. These polymers, including p-Xylylene Dithiocyanate derivatives, are used in creating ultra-thin, pinhole-free coatings that can be conformally deposited onto various substrates. Their functional groups serve as anchoring sites for biomolecule immobilization, tailoring biointerface properties. This technology finds applications in microfluidics, medical device coatings, and biotechnology due to its flexible access to different surface chemistries and the ability to create controlled surface chemistries (Chen & Lahann, 2011).

  • Synthesis of Poly(p-phenylene vinylene)s this compound plays a role in the synthesis of Poly(p-phenylene vinylene)s (PPVs), a class of conjugated polymers. A dithioester precursor route involves using bifunctional dithioester with a p-xylylene group as a monomer, undergoing polymerization to form a precursor bearing a dithioester moiety on each repeat unit. This method provides a new route for synthesizing PPV derivatives, important in creating materials with specific electronic and optical properties (Hou & He, 2015).

  • Copper(II)-selective Membrane Electrodes o-Xylylene bis(dithiocarbamates), related to this compound, have been synthesized and utilized in membrane electrodes for selective detection of Cu2+. These electrodes, incorporating o-xylylene bis(dithiocarbamates) as neutral carriers, demonstrate high selectivity and sensitivity for Cu2+, important in analytical applications like environmental monitoring or chemical analysis (Kamata et al., 1989).

  • Switchable Biointerface Properties Functionalized poly-p-xylylenes, including derivatives of this compound, enable the creation of coatings with switchable surface properties. These properties are critical in applications like medical implants, biosensors, bioMEMS devices, and microfluidics. The dynamic switching capabilities of these coatings, achieved through chemical modifications, are crucial for mimicking biological functions and designing new biomaterials (Guan et al., 2015).

  • Optical and Electronic Properties of Poly(p-xylylene) Films Poly(p-xylylenes) films, including those derived from this compound, have been studied for their optical and electronic properties. These properties are significant for applications in areas like waveguide technology and OLED encapsulation. The films' high visible and near-infrared transmission make them suitable for such advanced technological applications (Jeong et al., 2002).

Safety and Hazards

P-Xylylene Dithiocyanate is toxic if swallowed or inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFLUYPLYCZQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403516
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1014-99-9, 62855-80-5
Record name p-Xylylene Dithiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-XYLYLENE DITHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name p-Xylylene Dithiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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p-Xylylene Dithiocyanate
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p-Xylylene Dithiocyanate
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p-Xylylene Dithiocyanate
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p-Xylylene Dithiocyanate
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p-Xylylene Dithiocyanate
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p-Xylylene Dithiocyanate

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